2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797392
InChI: InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C
Molecular Formula: C14H21BFNO3
Molecular Weight: 281.13 g/mol

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13797392

Molecular Formula: C14H21BFNO3

Molecular Weight: 281.13 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester -

Specification

Molecular Formula C14H21BFNO3
Molecular Weight 281.13 g/mol
IUPAC Name 2-fluoro-5-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Standard InChI Key ZRURDFITGPLWCE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-5-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reflects its heterocyclic pyridine core substituted with fluorine at position 2, an isopropoxy group at position 5, and a pinacol boronic ester at position 3 . The pinacol ester (1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in anhydrous conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H21BFNO3\text{C}_{14}\text{H}_{21}\text{BFNO}_3
Molecular Weight281.14 g/mol
Purity95–96%
Storage ConditionsAmbient temperature

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 2-fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester typically involves a multi-step protocol:

  • Halogenation: Introduction of fluorine at position 2 of the pyridine ring via electrophilic substitution or halogen exchange.

  • Etherification: Installation of the isopropoxy group at position 5 using isopropyl alcohol under Mitsunobu conditions or nucleophilic aromatic substitution.

  • Borylation: Conversion of the boronic acid to the pinacol ester via reaction with pinacol in the presence of a dehydrating agent .

Industrial-Scale Production

Large-scale manufacturing requires stringent control over reaction conditions to minimize byproducts. Apollo Scientific and AstaTech employ continuous-flow reactors to enhance yield and purity, as evidenced by their product specifications . The compound’s CAS number, 452972-14-4 (for a related analog) and MDL number MFCD31696108, ensure traceability in regulatory documentation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This boronic ester is a cornerstone in C–C bond-forming reactions. For example, coupling with aryl halides under palladium catalysis yields biaryl structures prevalent in drug candidates. The fluorine substituent modulates electronic effects, while the isopropoxy group enhances solubility during reaction workup .

SupplierPurityQuantityPrice
AstaTech95%0.25 g$289.00
Sigma-Aldrich95%250 mg$231.15
BoronPharm96%CustomQuote-Based

Recent Advances and Future Directions

Catalytic Innovations

Recent studies explore nickel-catalyzed couplings as a cost-effective alternative to palladium, though yields remain suboptimal for this specific boronic ester .

Green Chemistry Initiatives

Efforts to minimize solvent waste in Suzuki reactions could enhance the compound’s sustainability profile. Microwave-assisted syntheses are under investigation to reduce reaction times .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator